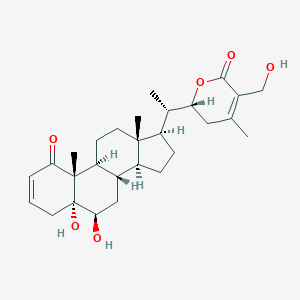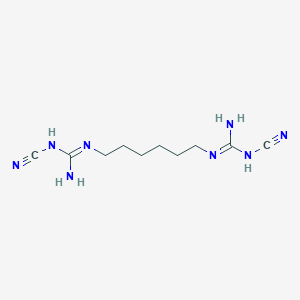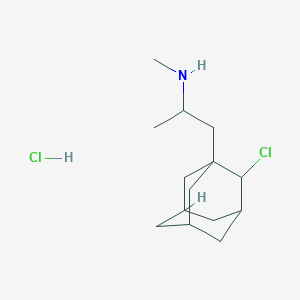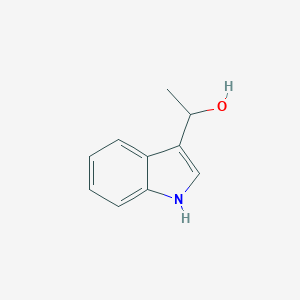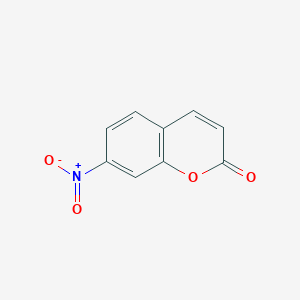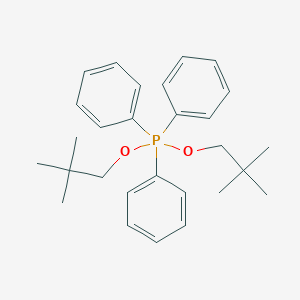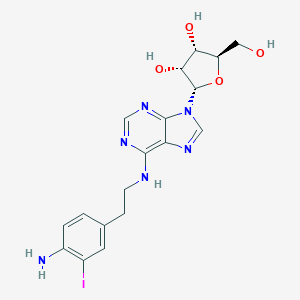
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine, also known as APEC, is a novel adenosine derivative that has gained attention in the scientific community due to its potential therapeutic applications. APEC is a potent agonist of the adenosine A1 receptor, which plays a crucial role in regulating various physiological functions, including cardiovascular, respiratory, and immune systems.
作用机制
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine exerts its pharmacological effects by binding to the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in various tissues. Activation of the adenosine A1 receptor leads to the inhibition of adenylate cyclase, which reduces the formation of cyclic AMP, a second messenger that regulates various cellular functions. The inhibition of adenylate cyclase also leads to the opening of potassium channels, which hyperpolarizes the cell membrane and reduces neuronal excitability.
生化和生理效应
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has also been found to improve mitochondrial function and reduce the production of reactive oxygen species. In addition, N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has been shown to improve cardiac function, reduce infarct size, and decrease arrhythmias in animal models of ischemia-reperfusion injury.
实验室实验的优点和局限性
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has several advantages for lab experiments, including its high potency and selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor. N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine is also stable in solution and can be easily synthesized in large quantities. However, N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has some limitations for lab experiments, including its potential toxicity and the lack of a suitable animal model for studying its pharmacological effects.
未来方向
There are several future directions for the study of N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine, including further investigation of its pharmacological effects in various disease models, optimization of its synthesis method, and development of more potent and selective analogs. N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine could also be used as a tool for studying the adenosine A1 receptor and its downstream signaling pathways. In addition, N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine could be used in combination with other drugs to enhance their therapeutic efficacy and reduce their side effects.
合成方法
The synthesis of N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine involves the conversion of adenosine to 2-chloroadenosine, which is then reacted with 4-amino-3-iodobenzyl alcohol in the presence of a base to yield N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine. The yield of the final product can be improved by using a palladium catalyst and a hydrogen donor.
科学研究应用
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has been extensively studied for its potential therapeutic applications in various diseases, including ischemia-reperfusion injury, inflammation, and cancer. N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has been shown to protect against ischemia-reperfusion injury in the heart, brain, and liver by reducing oxidative stress and inflammation. N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines in macrophages and microglia. In addition, N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine has shown promising anti-cancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines.
属性
CAS 编号 |
105834-00-2 |
|---|---|
产品名称 |
N(6)-2-(4-Amino-3-iodophenyl)ethyladenosine |
分子式 |
C18H21IN6O4 |
分子量 |
512.3 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R)-2-[6-[2-(4-amino-3-iodophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H21IN6O4/c19-10-5-9(1-2-11(10)20)3-4-21-16-13-17(23-7-22-16)25(8-24-13)18-15(28)14(27)12(6-26)29-18/h1-2,5,7-8,12,14-15,18,26-28H,3-4,6,20H2,(H,21,22,23)/t12-,14-,15-,18+/m1/s1 |
InChI 键 |
MPIIQNVLVJWSSQ-DRRHNWJESA-N |
手性 SMILES |
C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)I)N |
SMILES |
C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N |
规范 SMILES |
C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N |
其他 CAS 编号 |
105834-00-2 |
同义词 |
N(6)-2-(4-amino-3-iodophenyl)ethyladenosine NAMPEA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



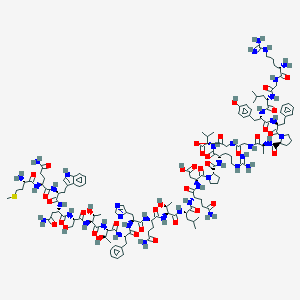
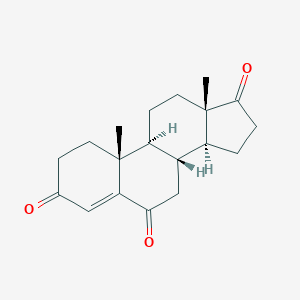
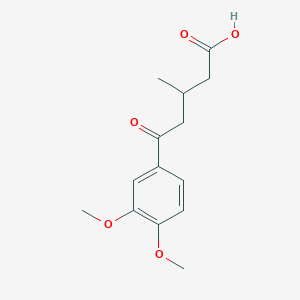
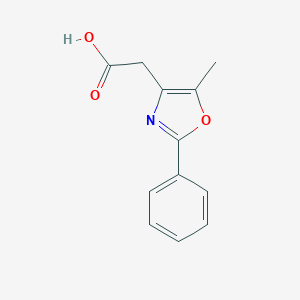
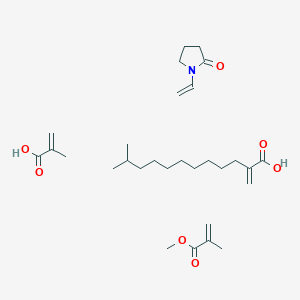
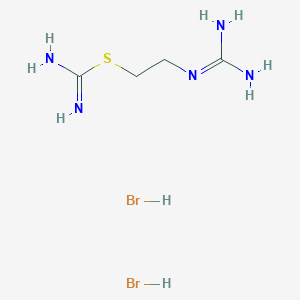
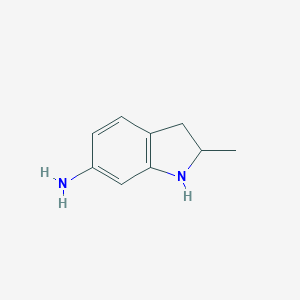
![n-[(1r,2r)-1,3-Dihydroxy-1-(4-nitrophenyl)propan-2-yl]propanamide](/img/structure/B20808.png)
